molecular formula C19H23N3O4 B5497783 (2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide

Número de catálogo B5497783
Peso molecular: 357.4 g/mol
Clave InChI: BBVISFSSGUWNSL-OAHLLOKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide, also known as AMG 837, is a potent and selective agonist of the G protein-coupled receptor GPR40. GPR40 is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. AMG 837 has been studied extensively for its potential as a treatment for type 2 diabetes.

Mecanismo De Acción

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 binds to and activates GPR40, leading to increased insulin secretion in pancreatic beta cells. This mechanism is glucose-dependent, meaning that this compound 837 only stimulates insulin secretion in the presence of elevated glucose levels. This glucose-dependent mechanism is thought to reduce the risk of hypoglycemia, a common side effect of other diabetes medications.
Biochemical and physiological effects:
In addition to its effects on insulin secretion, this compound 837 has been shown to have other biochemical and physiological effects. For example, this compound 837 has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, which can improve glucose control and promote weight loss. This compound 837 has also been shown to reduce inflammation and oxidative stress, which are associated with the development of type 2 diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 has several advantages for use in lab experiments. Its glucose-dependent mechanism of action reduces the risk of hypoglycemia, which can be a confounding factor in diabetes research. Additionally, this compound 837 has been shown to have a favorable safety profile in clinical trials. However, there are also some limitations to the use of this compound 837 in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions used.

Direcciones Futuras

There are several potential future directions for research on (2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837. One area of interest is the development of combination therapies that target multiple pathways involved in glucose control. Another area of interest is the exploration of the potential benefits of this compound 837 in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound 837 in humans.

Métodos De Síntesis

The synthesis of (2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 involves several steps, including the preparation of the pyridine and phenol intermediates, coupling of the intermediates, and acetylation of the resulting product. The final product is obtained through purification and isolation steps.

Aplicaciones Científicas De Investigación

(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide 837 has been extensively studied for its potential as a treatment for type 2 diabetes. In preclinical studies, this compound 837 has been shown to improve glucose control and increase insulin secretion in animal models of diabetes. Clinical trials have also shown promising results, with this compound 837 demonstrating improvements in glycemic control in patients with type 2 diabetes.

Propiedades

IUPAC Name

(2R)-2-acetamido-N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-4-15(22-13(2)23)18(24)21-12-14-8-7-11-20-19(14)26-17-10-6-5-9-16(17)25-3/h5-11,15H,4,12H2,1-3H3,(H,21,24)(H,22,23)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVISFSSGUWNSL-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.